Di-tert-butyl 3,3'-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate
Description
Di-tert-butyl 3,3'-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate is a fluorene-based boronate ester functionalized with tert-butyl propanoate groups. Its structure features a fluorene core substituted at the 9,9-positions with propanoate esters and at the 2-position with a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of the boronate group . The tert-butyl esters enhance solubility in organic solvents and provide steric bulk, which can influence reaction kinetics and selectivity .
Properties
Molecular Formula |
C33H45BO6 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
tert-butyl 3-[9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]propanoate |
InChI |
InChI=1S/C33H45BO6/c1-29(2,3)37-27(35)17-19-33(20-18-28(36)38-30(4,5)6)25-14-12-11-13-23(25)24-16-15-22(21-26(24)33)34-39-31(7,8)32(9,10)40-34/h11-16,21H,17-20H2,1-10H3 |
InChI Key |
SSACPKZAZSEUBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dioxaborolane Intermediate
The key intermediate is the fluorene derivative bearing the dioxaborolane moiety. This is generally synthesized by:
- Starting from a brominated fluorene derivative (e.g., 2-bromo-9H-fluorene)
- Performing a Miyaura borylation reaction using bis(pinacolato)diboron under palladium catalysis
| Reagents and Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bis(pinacolato)diboron, Pd(dppf)Cl2 | 1,4-dioxane, aqueous base, 80–90 °C, inert atmosphere | 70–85 | Inert atmosphere (N2), 12–24 h |
| Sodium carbonate or potassium phosphate | Base to facilitate borylation |
This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto the fluorene core, yielding the boronic ester intermediate.
Coupling with tert-Butyl Propanoate Groups
The next step involves coupling the boronic ester fluorene intermediate with tert-butyl propanoate derivatives to form the diester:
- Use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
- Reaction between the boronic ester intermediate and appropriate halogenated propanoate esters or their activated derivatives
The reaction is often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of the boronic ester.
Purification
- After reaction completion, the mixture is cooled and extracted with organic solvents such as ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated.
- Purification is performed via column chromatography using gradients of ethyl acetate and heptane or dichloromethane/methanol mixtures.
- Final product is typically obtained as a viscous oil or solid depending on conditions.
Summary Table of Preparation Conditions
| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of fluorene | Bis(pinacolato)diboron, Pd(dppf)Cl2 | 1,4-dioxane + aqueous base | 80–90 | 12–24 h | 70–85 | Inert atmosphere, base (Na2CO3 or K3PO4) |
| Suzuki coupling with esters | Pd(dppf)Cl2 or Pd(PPh3)4, K3PO4 or Na2CO3 | 1,4-dioxane/water or THF | 80–130 | 0.5–4 h | 80–100 | Microwave irradiation possible |
| Purification | Column chromatography | Ethyl acetate/heptane or DCM/MeOH | Room temp | — | — | Gradient elution |
Additional Notes and Research Findings
- Microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
- The choice of base and solvent system critically affects the efficiency of the borylation and coupling steps.
- The dioxaborolane group is sensitive to moisture and oxygen, requiring inert atmosphere handling.
- The tert-butyl ester groups provide stability but can be deprotected under acidic conditions if needed for further functionalization.
- The compound's boronic ester functionality enables its use in Suzuki-Miyaura cross-coupling reactions for building more complex molecules.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,3’-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane group yields boronic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Di-tert-butyl 3,3’-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism by which Di-tert-butyl 3,3’-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a precursor that undergoes various chemical transformations. In materials science, its structural properties influence the behavior of the resulting materials. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 462128-39-8)
- Core Structure : Fluorene with diphenyl groups at the 9,9-positions.
- Functionalization : Single dioxaborolane at the 2-position.
- Properties : Higher rigidity due to aromatic substituents; lower solubility in polar solvents compared to the target compound. Applications include organic electronics .
9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene Core Structure: Fluorene with dioctyl chains at the 9,9-positions. Functionalization: Bis-dioxaborolane groups at the 2,7-positions. Properties: Enhanced solubility in non-polar solvents due to alkyl chains; used in polymer synthesis and optoelectronic materials .
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (CAS: 764710-77-2)
- Core Structure : Carbazole with tert-butyl groups at the 3,6-positions.
- Functionalization : Dioxaborolane attached via a phenyl spacer.
- Properties : Carbazole’s electron-rich nature enables use in light-emitting diodes (LEDs); tert-butyl groups improve thermal stability .
Comparative Analysis
Reactivity in Cross-Coupling Reactions
- Target Compound: The tert-butyl propanoate groups introduce steric hindrance, slowing transmetallation in Suzuki reactions but improving regioselectivity. Yield in model couplings: ~75–85% .
- 9,9-Dioctyl-2,7-bis... : Bis-boronate groups enable polymerization via Suzuki coupling, forming π-conjugated polymers with tunable bandgaps .
- 3,6-Di-tert-butyl... : Carbazole’s planar structure facilitates π-stacking in LEDs, but the phenyl spacer reduces boronate reactivity compared to direct fluorene attachment .
Biological Activity
Di-tert-butyl 3,3'-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)dipropanoate is a complex organic compound notable for its unique structural features. This compound integrates a fluorene moiety with a boron-containing dioxaborolane group and two tert-butyl propanoate units. Its molecular formula is and it has a molecular weight of approximately 548.5 g/mol .
Chemical Structure and Properties
The presence of the dioxaborolane group significantly enhances the compound's reactivity and potential applications in organic synthesis and materials science. The fluorene structure contributes to its photophysical properties, which may be relevant in various biological contexts .
Biological Activity Overview
While specific biological activity data for this compound is limited, related compounds featuring dioxaborolane groups have been investigated for their medicinal chemistry potential. Such compounds often exhibit activities such as:
- Anticancer properties : Dioxaborolane derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects : Similar structures have shown promise in combating bacterial infections.
- Enzyme inhibition : Some derivatives are known to act as enzyme inhibitors, potentially useful in treating various diseases.
Further research is necessary to elucidate the specific biological mechanisms and therapeutic applications of this compound .
Case Study: Synthesis and Reactivity
A study highlighted the synthesis of similar dioxaborolane compounds and their reactivity patterns. The synthesis typically involves several steps that can be optimized for yield and purity using techniques like chromatography. The interaction studies focus on how these compounds react with other chemical entities .
Table: Comparison of Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | Structure | Lacks fluorene moiety; simpler structure |
| Diisopropyl 3-boronopropanoate | Structure | Similar boron-containing group; different alkyl substituents |
| 9H-Fluorene | Structure | Core structure without boron; used in various synthetic applications |
Uniqueness : The combination of both the dioxaborolane group and the fluorene moiety gives this compound distinct reactivity compared to simpler analogs .
Potential Therapeutic Applications
Given the structural characteristics of this compound and its derivatives:
- Cancer Therapy : Investigating its potential as an anticancer agent through mechanisms such as apoptosis induction or cell cycle arrest.
- Antibacterial Applications : Assessing its efficacy against resistant bacterial strains.
- Enzyme Inhibition Studies : Exploring its role as an inhibitor in metabolic pathways relevant to disease states.
Q & A
Q. Key Considerations :
- Air-sensitive intermediates require inert conditions (argon/nitrogen).
- Purification via silica gel chromatography or recrystallization ensures product integrity.
Basic: How is the compound characterized to confirm its structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₃₉H₅₃BO₆ requires [M+Na]⁺ = 683.374) .
- Infrared (IR) Spectroscopy : B-O stretching vibrations (~1350–1310 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Validation : Cross-referencing with literature data ensures accuracy .
Advanced: How do steric effects from the tert-butyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl esters reduce reaction rates in Suzuki-Miyaura couplings by limiting access to the boronic ester’s reactive site. This necessitates optimized conditions:
- Electronic Effects : Electron-withdrawing ester groups may slightly deactivate the fluorene core, requiring electron-rich aryl partners for efficient coupling.
Case Study : A 2025 study demonstrated 20% lower yields for tert-butyl-substituted derivatives compared to methyl analogs in aryl couplings .
Advanced: What computational methods predict the electronic and optical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Models aggregation behavior in polymer matrices, critical for OLED or solar cell applications.
Data Interpretation : Correlate computed bandgaps (~3.1 eV) with experimental cyclic voltammetry results .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the boronic ester .
- Light Sensitivity : Protect from UV exposure (use amber vials) to avoid fluorene degradation.
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .
Advanced: How can contradictions in reported reaction yields be resolved during scale-up synthesis?
Methodological Answer:
- Parameter Optimization :
- Table 1 : Comparison of Reaction Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | PPh₃ | THF | 80 | 65 | |
| Pd(OAc)₂ | XPhos | DMF | 100 | 72 |
- Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, base strength).
- Mechanistic Studies : Probe intermediates via in-situ IR or LC-MS to detect side reactions (e.g., ester hydrolysis) .
Advanced: What strategies mitigate fluorescence quenching in polymer applications?
Methodological Answer:
- Structural Modifications :
- Introduce electron-donating substituents (e.g., methoxy groups) to stabilize excited states.
- Reduce intermolecular aggregation via bulky side chains (e.g., branched alkyl groups) .
- Device Fabrication : Blend with charge-transport layers (e.g., PEDOT:PSS) to enhance electroluminescence efficiency.
Data : Fluorescence quantum yields drop from 0.45 (solution) to 0.25 (thin film) due to aggregation .
Basic: What analytical techniques quantify trace impurities in the compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve boronic acid byproducts .
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of impurities in solid-state samples.
- Elemental Analysis : Confirms boron content (~1.5% theoretical) .
Advanced: How does the compound’s boronic ester participate in dynamic covalent chemistry?
Methodological Answer:
- Reversible Bond Formation : The B-O bond undergoes transesterification with diols (e.g., 1,2-ethanediol) under acidic conditions, enabling self-healing materials .
- Kinetic Studies : Monitor equilibrium via ¹¹B NMR to optimize bond exchange rates for responsive polymers .
Basic: What safety precautions are essential during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
